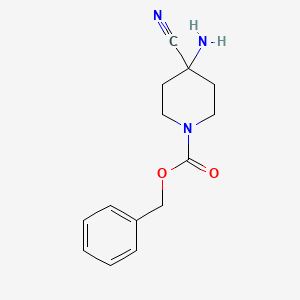

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Vue d'ensemble

Description

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17N3O2. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate typically involves the reaction of 4-cyanopiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reaction time .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the cyano or carboxylate groups.

Substitution: Substituted piperidine derivatives.

Applications De Recherche Scientifique

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparaison Avec Des Composés Similaires

Benzyl 4-aminopiperidine-1-carboxylate: Lacks the cyano group, which can affect its reactivity and applications.

4-Amino-4-cyanopiperidine-1-carboxylate: Lacks the benzyl group, which can influence its solubility and interaction with other molecules

Uniqueness: Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is unique due to the presence of both the benzyl and cyano groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .

Activité Biologique

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate (BACC) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of BACC, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

BACC has the molecular formula C14H17N3O2 and a molecular weight of approximately 259.31 g/mol . Its structure features a piperidine ring substituted with an amino group and a cyano group, along with a benzyl ester at the carboxylic acid position. This unique configuration contributes to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that BACC exhibits notable biological activity, particularly in the context of pharmacological applications. Key areas of investigation include:

- Antiviral Activity : BACC has been studied for its potential as an inhibitor of viral infections, particularly HIV. The compound's structural similarities to other antiviral agents suggest it may interact with viral proteins or enzymes, inhibiting their function.

- Cytotoxic Effects : Preliminary studies have indicated that BACC may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Binding Affinity Studies : Interaction studies have demonstrated that BACC binds to various biological targets, which is crucial for assessing its therapeutic potential and safety profile.

Synthesis of this compound

The synthesis of BACC typically involves several steps, often utilizing established protocols for similar piperidine derivatives. The general synthetic route includes:

- Formation of the Piperidine Ring : Starting with appropriate amines and carbonyl compounds.

- Introduction of Cyano and Amino Groups : Utilizing chemical reagents that facilitate the introduction of these functional groups at specific positions on the piperidine ring.

- Esterification : Reacting the carboxylic acid derivative with benzyl alcohol to form the final ester product.

Case Studies and Research Findings

Several studies have investigated the biological activity of BACC and related compounds:

- Antiviral Activity Assessment :

- Cytotoxicity Evaluation :

- Binding Affinity Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of BACC, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 4-amino-piperidine-1-carboxylate | C13H18N2O2 | Lacks cyano group; commonly used in pharmaceuticals. |

| 4-Aminopiperidine | C7H10N2 | Simpler structure; serves as a precursor for various derivatives. |

| 4-Cyanopiperidine | C8H10N2 | Contains only cyano group; explored for neuroactive properties. |

BACC stands out due to its dual functionality (amino and cyano groups) combined with the benzyl ester, making it versatile for both synthetic chemistry and biological applications.

Propriétés

IUPAC Name |

benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHDPIWPOMOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682164 | |

| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331281-15-3 | |

| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.